(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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Overview
Description
(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone: is a complex organic compound featuring an indole ring system substituted with a methoxy group and a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety
Mechanism of Action
Mode of action
The exact mode of action of 6-methoxy-2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1H-indole
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it affects. Given the biological activities associated with indole derivatives, it’s likely that this compound could interact with multiple biochemical pathways .
Result of action
Given the range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxy group can be introduced through O-alkylation reactions using methanol and a suitable catalyst.
The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene, followed by further functionalization to introduce the pyrazolo[1,5-a]pyridine moiety. The final step involves coupling the indole and piperazine derivatives using carbonylation reactions under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-2-carboxylic acid derivatives.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Substituted methoxy derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs targeting various diseases.
Biology: : The compound's interaction with biological targets can be studied to understand its potential effects on cellular processes.
Material Science: : Its unique structure makes it suitable for use in the development of new materials with specific properties.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the indole and piperazine rings with the pyrazolo[1,5-a]pyridine moiety[_{{{CITATION{{{5{Synthesis and Evaluation of 3- (Indol-3-yl)-4- (Pyrazolo [3,4-c ...](https://link.springer.com/article/10.1007/s11094-021-02475-0). Similar compounds might include other indole derivatives or piperazine-containing molecules, but the presence of the pyrazolo[1,5-a]pyridine group sets it apart[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_5{Synthesis and Evaluation of 3- (Indol-3-yl)-4- (Pyrazolo 3,4-c ....
List of Similar Compounds
Indole-2-carboxylic acid derivatives
Piperazine derivatives
Pyrazolo[1,5-a]pyridine derivatives
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-30-16-6-5-15-12-19(24-18(15)13-16)22(29)26-10-8-25(9-11-26)21(28)17-14-23-27-7-3-2-4-20(17)27/h2-7,12-14,24H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFTUVFHPCMLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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